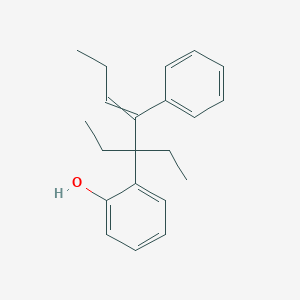
2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol is a chemical compound characterized by its phenolic structure, which includes a hydroxyl group (-OH) attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol typically involves nucleophilic aromatic substitution reactions. These reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring, which enhance the reactivity of the compound towards nucleophiles . Common synthetic routes include the use of aryl halides and strong nucleophiles under specific reaction conditions to achieve the desired substitution.
Industrial Production Methods: Industrial production of phenolic compounds often involves large-scale chemical processes that ensure high yield and purity. Techniques such as catalytic hydrogenation and Friedel-Crafts alkylation are commonly employed in the production of phenolic derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Aryl halides, strong nucleophiles (e.g., NaOH, NH₃)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group on the phenolic ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to participate in electron transfer reactions, which can modulate oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Phenol (C₆H₅OH): The simplest phenolic compound, known for its antiseptic properties.
4-Hexylresorcinol: A phenolic compound with enhanced germicidal activity and fewer side effects compared to phenol.
2,4-Dichlorophenol: A chlorinated phenol used in the synthesis of herbicides and disinfectants.
Uniqueness: Its combination of an ethyl group, phenyl group, and hydroxyl group on the aromatic ring allows for diverse chemical reactivity and biological activity, setting it apart from other phenolic compounds .
Eigenschaften
CAS-Nummer |
90878-17-4 |
|---|---|
Molekularformel |
C21H26O |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
2-(3-ethyl-4-phenylhept-4-en-3-yl)phenol |
InChI |
InChI=1S/C21H26O/c1-4-12-18(17-13-8-7-9-14-17)21(5-2,6-3)19-15-10-11-16-20(19)22/h7-16,22H,4-6H2,1-3H3 |
InChI-Schlüssel |
WUFRCNOYUACYNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(C1=CC=CC=C1)C(CC)(CC)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




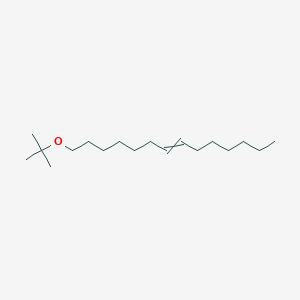
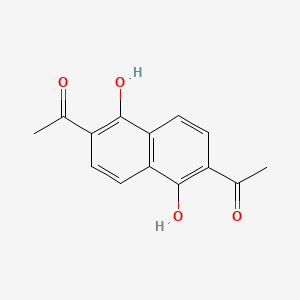

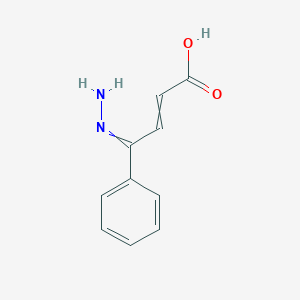


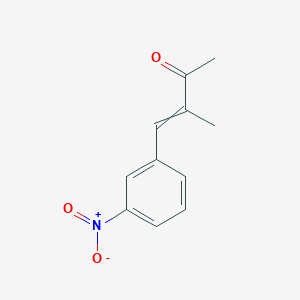

![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)
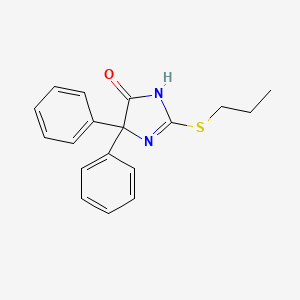
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)

